4-((4-Bromophenyl)(phenyl)amino)benzaldehyde is an organic compound characterized by its complex molecular structure, which includes a benzaldehyde group attached to an amino group that is further substituted with two bromophenyl groups. Its molecular formula is C19H13BrN, with a molecular weight of approximately 431.13 g/mol. The presence of bromine atoms in the structure enhances its reactivity and potential interactions with various biological targets and chemical agents .
The compound is typically a solid at room temperature, although specific physical properties such as melting point or solubility are not widely documented. Its structure can be represented as follows:
textBr | C6H4-NH-C6H5 | C6H4-CHO
Research indicates that 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde exhibits significant biological activity, particularly in the fields of pharmacology and agriculture. Key findings include:
Several synthetic routes have been developed to produce 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde:
The applications of 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde are diverse:
The interaction of 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde with various biological targets has been studied extensively. It is known to interact with specific enzymes and receptors, influencing biological pathways relevant to its antimicrobial and anticancer properties. Such interactions are critical for understanding its mechanism of action and optimizing its efficacy in therapeutic applications .
Several compounds share structural similarities with 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
4-(Ethyl(phenyl)amino)benzaldehyde | 86872-96-0 | 0.97 |
4-(Isopropyl(phenyl)amino)benzaldehyde | 1878180-24-5 | 0.94 |
4-(Butyl(phenyl)amino)benzaldehyde | 502990-49-0 | 0.94 |
4-(Butyl(methyl)amino)benzaldehyde | 1079-83-0 | 0.91 |
4-((2-(Dimethylamino)ethyl)(methyl)amino)benzaldehyde | 28031-47-2 | 0.91 |